

Application Notes: Analytical Methods for Detecting Disperse Blue 102 in Wastewater

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Compound of Interest		
Compound Name:	Disperse blue 102	
Cat. No.:	B083065	Get Quote

Introduction

Disperse Blue 102 is a synthetic azo dye used extensively in the textile industry for dyeing polyester and acetate fibers.[1][2] Due to inefficiencies in the dyeing process, a significant portion of this dye can be lost to wastewater effluents, posing a considerable environmental concern.[3][4] Azo dyes and their degradation products, such as aromatic amines, can be toxic, mutagenic, and carcinogenic, making their detection and quantification in wastewater crucial for environmental monitoring and regulatory compliance.[3][5]

These application notes provide detailed protocols for the analysis of **Disperse Blue 102** in wastewater, tailored for researchers and scientists. The primary methods covered are High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Principle

HPLC-PDA is a robust and widely used technique for separating and quantifying individual dyes.[6] The wastewater sample is first pre-concentrated and cleaned up using Solid-Phase

Methodological & Application





Extraction (SPE). The extract is then injected into an HPLC system. Separation is typically achieved on a reversed-phase C18 column with a gradient mobile phase. The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths, allowing for both quantification at the maximum absorption wavelength and spectral confirmation of **Disperse Blue 102**.[6][7]

Experimental Protocol

- 1. Sample Preparation (Solid-Phase Extraction SPE)
- Objective: To concentrate the analyte and remove interfering matrix components from the wastewater sample.[8]
- Materials: SPE Cartridges (e.g., C18), methanol (HPLC grade), water (analytical grade), acidification agent (e.g., formic acid).[8]
- Procedure:
 - Acidify the wastewater sample to an appropriate pH.[8]
 - Condition the C18 SPE cartridge by passing methanol followed by analytical grade water.
 [6]
 - Load a known volume of the wastewater sample (e.g., 500 mL) onto the cartridge at a steady flow rate.[6]
 - Wash the cartridge with water to remove polar impurities.
 - Elute the retained **Disperse Blue 102** with a small volume of a suitable solvent like methanol or acetonitrile.[6][8]
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]
 - Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase.
 - Filter the final sample through a 0.45 μm syringe filter into an HPLC vial.[8]



- 2. Instrumentation and Chromatographic Conditions
- Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array Detector (DAD).[1][6]
- Chromatographic Conditions (Example):
 - Column: Reversed-phase XBridge C18, 2.1 x 150 mm, 5 μm.[1]
 - Mobile Phase A: 10 mmol Ammonium acetate buffer (pH 3.6).[1]
 - Mobile Phase B: Acetonitrile.[1]
 - Gradient: 40% B to 60% B over 7 minutes, then to 98% B over 10 minutes, hold for 7 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min.[1]
 - Column Temperature: 30°C.[1][7]
 - Injection Volume: 5 20 μL.[1][6]
 - Detection: PDA detection scanning from 210 to 800 nm; quantification wavelength set to the maximum absorbance of Disperse Blue 102 (approx. 615 nm).[1][7]
- 3. Calibration and Quantification
- Prepare a stock solution of **Disperse Blue 102** standard (e.g., 100 μg/mL in methanol).[8]
- Create a series of calibration standards by serially diluting the stock solution. A typical range is 0.5 to 100.0 ng/mL.[8]
- Inject the standards to construct a calibration curve by plotting peak area against concentration.
- Identify Disperse Blue 102 in the sample by comparing its retention time and UV-Vis spectrum with the standard.[6]



• Quantify the concentration in the sample using the linear regression equation from the calibration curve.[6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-PDA, making it ideal for trace-level detection and confirmation.[5] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to **Disperse Blue 102** is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference. [5]

Experimental Protocol

- 1. Sample Preparation
- Sample preparation follows the same Solid-Phase Extraction (SPE) protocol as described for the HPLC-PDA method.[9][10]
- 2. Instrumentation and Conditions
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an ESI source.[5][11]
- Chromatographic Conditions: Similar to the HPLC-PDA method to achieve separation. A
 UHPLC system can be used for faster analysis.[11]
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive Ion.
 - Scan Type: Multiple Reaction Monitoring (MRM).



- Precursor Ion for Disperse Blue 102 (C₁₅H₁₉N₅O₄S): m/z 366.1 (M+H)+.
- Product Ions: Specific fragment ions for quantification and confirmation (to be determined by direct infusion of a standard).
- Instrument Parameters: Optimize parameters like declustering potential and collision energy for the specific instrument and analyte to maximize signal intensity.[10]
- 3. Calibration and Quantification
- Calibration is performed similarly to the HPLC method, using a series of diluted standards.
- The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.
- Quantification is based on the peak area of the specific MRM transition.

Quantitative Data Summary

The performance of different analytical methods for the determination of azo dyes is summarized below. The data is compiled from various studies and represents typical validation parameters.[5]

Table 1: Performance Comparison of Analytical Methods for Azo Dyes

Validation Parameter	HPLC-PDA/DAD	LC-MS/MS
Linearity (r²)	≥ 0.999[5][12]	> 0.99[11][13]
Limit of Detection (LOD)	0.01 – 0.04 mg/kg[12]	0.02 – 2.0 ng/L[9][10][11]
Limit of Quantification (LOQ)	0.04 – 0.12 mg/kg[12]	0.06 – 8.0 ng/L[9][10][11]
Accuracy (Recovery %)	96.0 – 102.6%[5][12]	70 – 121.2%[5][9][10]
Precision (RSD %)	< 2.1%[5][12]	< 17%[9][10][11]

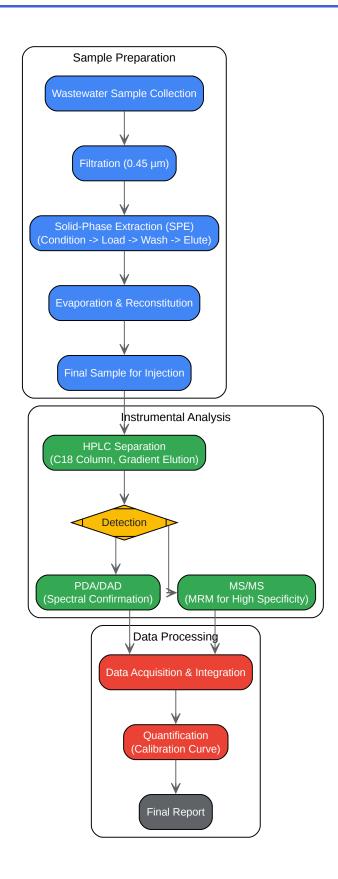
Note: Values are generalized from studies on various azo dyes and may vary for **Disperse Blue 102** depending on the specific matrix and experimental conditions.



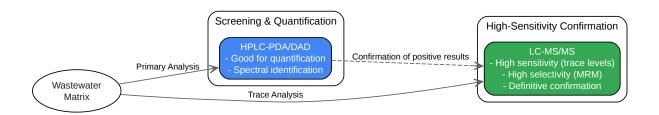


Visualizations









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